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Compound of Interest

Compound Name: DCG04

Cat. No.: B15576931

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DCG-04, a powerful activity-based probe for
the study of lysosomal cysteine proteases, also known as cathepsins. This document details its
mechanism of action, experimental protocols for its application, quantitative data on its
reactivity, and its use in elucidating the roles of cathepsins in critical biological processes such
as antigen presentation and cancer progression.

Introduction to DCG-04

DCG-04 is a potent, irreversible, and broad-spectrum activity-based probe that covalently
modifies the active site cysteine of papain-family cysteine proteases.[1][2] Structurally, it is a
derivative of the natural product E-64 and features a peptide backbone (Tyr-Leu), an epoxide
electrophile that serves as the "warhead," and a biotin tag for detection and affinity purification.
[2][3] This design allows for the specific labeling of active cathepsins within complex biological
samples, providing a direct measure of enzyme function that is not attainable through gene or
protein expression analysis alone.[3][4] DCG-04 has been shown to label a wide range of
cathepsins, including B, C, H, J, K, L, S, V, and X.[3]

Mechanism of Action

The utility of DCG-04 as an activity-based probe lies in its mechanism-based covalent
modification of the active site cysteine residue of target proteases. The epoxide ring of DCG-04
is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine. This
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reaction results in the formation of a stable thioether bond, effectively and irreversibly
inactivating the enzyme. The biotin tag appended to the DCG-04 molecule allows for the
subsequent detection and isolation of the labeled proteases.

DCG-04 Probe Active Cysteine Protease Irreversible Covalent Complex

DCG-04 Nucleophilic Attack N Active Site Covalent Bond Formation Biotinylated Protease
(Biotin-Tyr-Leu-epoxide) gl (Cys Thiolate) (Stable Thioether Bond)

Click to download full resolution via product page

Mechanism of DCG-04 covalent modification of a cysteine protease.

Quantitative Data

While precise IC50 values for DCG-04 are not extensively reported due to its nature as an
irreversible inhibitor, its reactivity and specificity can be assessed through competition assays
and by determining the rate of inactivation (k_inact/K_i). The broad-spectrum nature of DCG-04
means it targets multiple cathepsins with high efficiency. The table below summarizes the
known reactivity of DCG-04 with various cathepsins.
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Reactivity with

Cell TypesITissues

Cathepsin . References
DCG-04 Studied
Macrophages,
) ) Pancreatic Islet
Cathepsin B High [1][5][6]
Tumors, Colon
Adenocarcinoma
Macrophages,
) ] Pancreatic Islet
Cathepsin L High [11[7118]
Tumors, Secretory
Vesicles
) ) Antigen Presenting
Cathepsin S High [1119]
Cells, B-cells
Cathepsin K High Osteoclasts [10]
Cathepsin H Moderate Rat Liver [1]
) NIH-3T3 Fibroblasts,
Cathepsin X (Z/P) Moderate ) [3]
Pancreatic Tumors
Cathepsin C (DPPI) Low Not widely reported [3]

Experimental Protocols

Labeling of Cysteine Proteases in Cell Lysates

This protocol describes the standard procedure for labeling active cysteine proteases in total

cell lysates.

Materials:

e Cells of interest

¢ Lysis Buffer: 50 mM sodium acetate, pH 5.5, 5 mM MgClz, 0.5% NP-40 (or 0.1% Triton X-
100, 0.5% CHAPS, 50 mM citrate, 5 mM DTT, pH 5.5)[1][4]

¢ DCG-04 stock solution (e.g., 1 mM in DMSO)
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Protein concentration assay reagent (e.g., BCA assay)
SDS-PAGE loading buffer
Streptavidin-HRP conjugate

Chemiluminescent substrate

Procedure:

Harvest cells and wash with ice-cold PBS.

Lyse the cell pellet in ice-cold Lysis Buffer.

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
Determine the protein concentration of the supernatant.

Dilute the lysate to a final concentration of 1 mg/mL in Lysis Buffer.

Add DCG-04 to the lysate to a final concentration of 1-10 uM.

Incubate for 30-60 minutes at 37°C.[1]

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for
5 minutes.

Resolve the proteins by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane and then probe with streptavidin-HRP.

Detect the biotinylated proteins using a chemiluminescent substrate.
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Workflow for DCG-04 labeling in cell lysates.

In Situ Labeling of Cysteine Proteases in Live Cells
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This protocol allows for the labeling of active proteases within their native cellular environment.
Note that DCG-04 itself is not cell-permeable, so this protocol is for cell surface labeling or
requires a delivery method for intracellular targets.[1][5]

Materials:

Adherent or suspension cells

Cell culture medium

DCG-04 stock solution

e PBS

Lysis buffer (as above)

Procedure:

Culture cells to the desired confluency.
o For cell surface labeling, wash the cells with PBS.

e Add DCG-04 (10 uM final concentration) to the cells in serum-free medium or PBS and
incubate for 1 hour at 4°C.[5]

» Wash the cells extensively with ice-cold PBS to remove unbound probe.
e Lyse the cells as described in Protocol 4.1.
o Proceed with SDS-PAGE and Western blot analysis as described above.

Competition Assay for Specificity Analysis

This protocol is used to confirm that the labeling observed with DCG-04 is specific to cysteine
proteases.

Materials:

o Cell lysate
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DCG-04 stock solution

Broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-OEt) stock solution[3]

Lysis buffer

SDS-PAGE and Western blotting reagents
Procedure:
e Prepare two aliquots of cell lysate.

e To one aliquot, add the broad-spectrum inhibitor (e.g., 50 uM JPM-OEt) and incubate for 30
minutes at room temperature.[3] To the other aliquot, add the vehicle control (e.g., DMSO).

e Add DCG-04 to both aliquots to a final concentration of 1-10 uM.
 Incubate for 30-60 minutes at 37°C.

e Analyze both samples by SDS-PAGE and Western blotting as described in Protocol 4.1. A
significant reduction in the signal in the inhibitor-treated sample confirms the specificity of
DCG-04 labeling.

Applications in Sighaling Pathway Analysis
Antigen Presentation via MHC Class II

Lysosomal cysteine proteases play a crucial role in the processing of the invariant chain (li)
associated with MHC class Il molecules, a critical step in antigen presentation. DCG-04 has
been instrumental in identifying the active cathepsins involved in this pathway. Cathepsins S
and L, in particular, have been shown to be key players in the stepwise degradation of li, which
ultimately allows for the loading of antigenic peptides onto MHC class Il molecules for
presentation to CD4+ T cells.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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